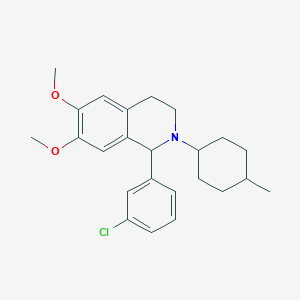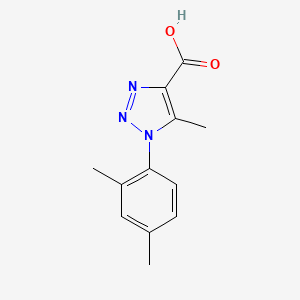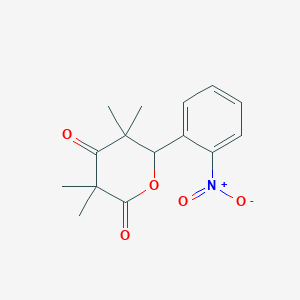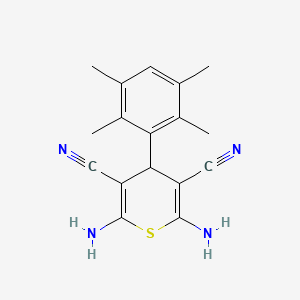
N-(4-chlorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as CBR-5884, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CBR-5884 was first synthesized and characterized in 2009 by researchers at the University of Nottingham in the United Kingdom. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
CBR-5884 exerts its anti-cancer effects through the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of various proteins. By inhibiting NMT, CBR-5884 disrupts the signaling pathways that are essential for the survival and growth of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CBR-5884 has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential as an anti-viral agent. CBR-5884 has also been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CBR-5884 is its specificity for NMT, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also be a limitation, as high concentrations of the compound may be required to achieve the desired effects. In addition, the synthesis of CBR-5884 can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on CBR-5884. One area of interest is the development of more efficient and scalable methods for its synthesis, which could increase its availability for research and potential therapeutic use. Another direction is the investigation of its potential applications in other diseases, such as viral infections and inflammatory disorders. Finally, further studies are needed to better understand the mechanism of action of CBR-5884 and its potential interactions with other drugs.
Synthesemethoden
The synthesis of CBR-5884 involves a multi-step process that begins with the reaction of 7-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-chlorobenzyl)acetamide in the presence of triethylamine to yield the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CBR-5884 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CBR-5884 has been found to enhance the effectiveness of other chemotherapeutic agents, such as cisplatin, in killing cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-13-4-3-5-15-16(11-21-17(13)15)18(23)19(24)22-10-12-6-8-14(20)9-7-12/h3-9,11,21H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGRQLSAKRAZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)

![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)